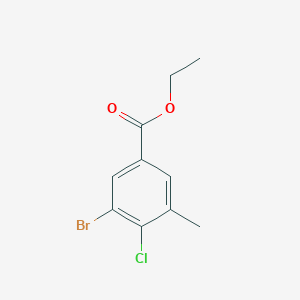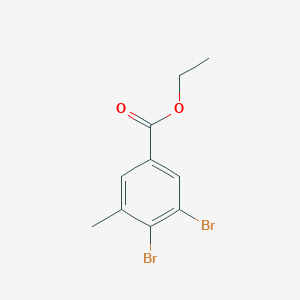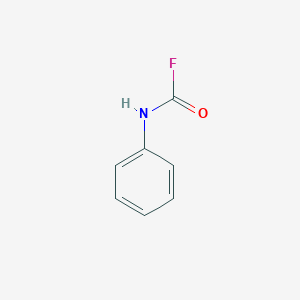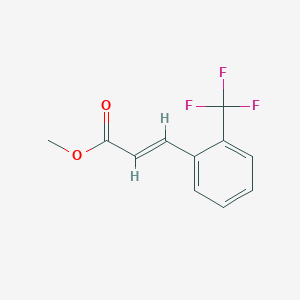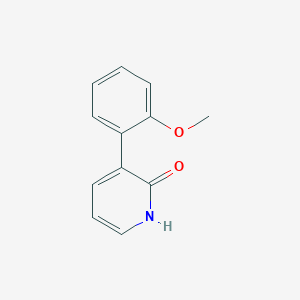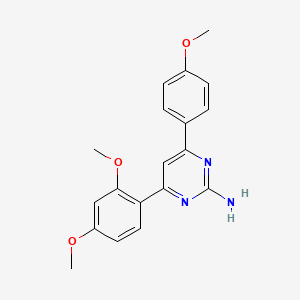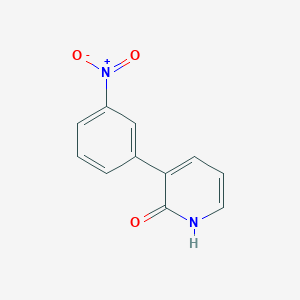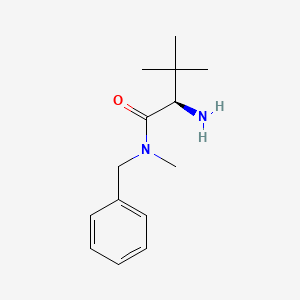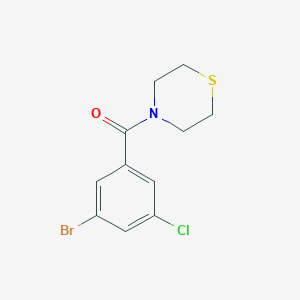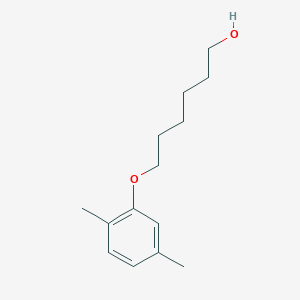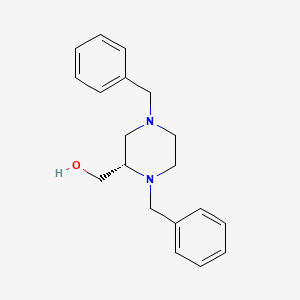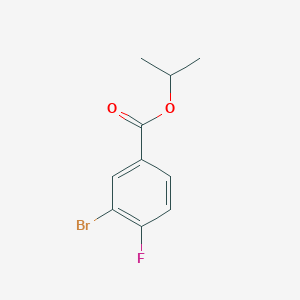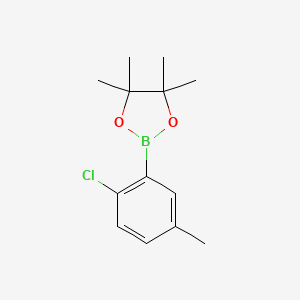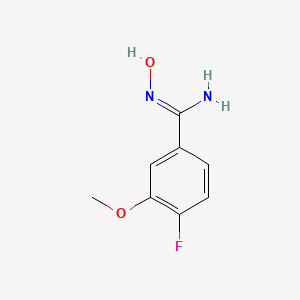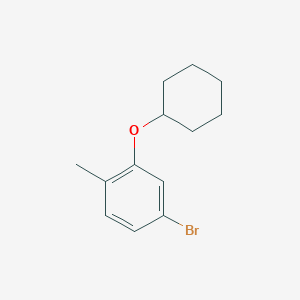
1-Bromo-3-cyclohexyloxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-cyclohexyloxy-4-methylbenzene is an organic compound with the molecular formula C13H17BrO. It is characterized by the presence of a bromine atom, a cyclohexyloxy group, and a methyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclohexyloxy-4-methylbenzene can be synthesized through a multi-step process involving the bromination of 3-cyclohexyloxy-4-methylbenzene. The bromination reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclohexyloxy-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include 3-cyclohexyloxy-4-methylphenol or 3-cyclohexyloxy-4-methylbenzylamine.
Oxidation: Products may include 3-cyclohexyloxy-4-methylbenzoic acid.
Reduction: Products may include 3-cyclohexyloxy-4-methylbenzene.
Scientific Research Applications
1-Bromo-3-cyclohexyloxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclohexyloxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and cyclohexyloxy group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Lacks the cyclohexyloxy group, resulting in different chemical properties and reactivity.
3-Cyclohexyloxy-4-methylbenzene: Lacks the bromine atom, affecting its potential for nucleophilic substitution reactions.
1-Bromo-3-methoxy-4-methylbenzene: Contains a methoxy group instead of a cyclohexyloxy group, leading to variations in steric and electronic effects.
Uniqueness: 1-Bromo-3-cyclohexyloxy-4-methylbenzene is unique due to the combination of the bromine atom and the cyclohexyloxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-bromo-2-cyclohexyloxy-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIFQFFRKJATPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
